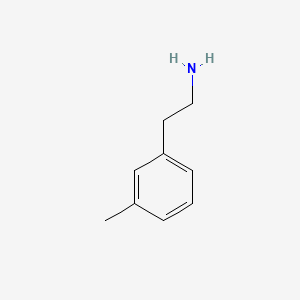

3-Methylphenethylamine

Description

Contextualization within the Substituted Phenethylamine (B48288) Class

Substituted phenethylamines are a large and diverse group of organic compounds based on the phenethylamine structure. wikipedia.orgwikipedia.org This chemical class encompasses a wide range of substances, including naturally occurring compounds like hormones and neurotransmitters, as well as synthetic molecules. wikipedia.org The core structure consists of a phenyl group attached to an ethylamine (B1201723) chain. wikipedia.orgontosight.ai Variations in this basic structure, achieved by adding or modifying functional groups, lead to the creation of numerous derivatives with distinct chemical and pharmacological profiles. wikipedia.orgwikiwand.com

3-Methylphenethylamine is specifically defined by the presence of a methyl group at the third carbon position of the phenyl ring. ontosight.ai This seemingly minor alteration to the phenethylamine backbone distinguishes it from other members of the class and influences its interactions with biological systems. wikipedia.org The class of substituted phenethylamines is extensive and includes well-known substances that act as stimulants, hallucinogens, and antidepressants, among other functions. wikipedia.orgwikiwand.com

Relationship to Endogenous Trace Amines and Classical Neurotransmitters

This compound is recognized as a human trace amine-associated receptor 1 (TAAR1) agonist. wikipedia.org Trace amines are a group of endogenous compounds that are structurally and metabolically related to classical monoamine neurotransmitters like dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506). wikipedia.orgtaylorandfrancis.com However, they are present in the brain at much lower concentrations. wikipedia.orgnih.gov

Despite their low levels, trace amines are not merely byproducts of metabolism. They are now understood to be neuromodulators that can influence the activity of classical neurotransmitter systems. taylorandfrancis.comnih.gov They achieve this primarily through their interaction with TAAR1, a G protein-coupled receptor. wikipedia.orgwikipedia.orgnih.gov Activation of TAAR1 can modulate the release and reuptake of dopamine, norepinephrine, and serotonin in the synaptic cleft. wikipedia.orgresearchgate.net

The primary source of endogenous trace amines is the decarboxylation of aromatic L-amino acids. nih.gov For instance, the decarboxylation of phenylalanine produces phenethylamine, while the decarboxylation of tyrosine yields tyramine. nih.gov While this compound itself is not listed as a primary endogenous trace amine, its action as a TAAR1 agonist places it functionally within this system. wikipedia.org This receptor is also a target for other trace amines such as β-phenylethylamine, p-tyramine, and tryptamine. nih.gov

Isomeric Relationships with Other Methylated Phenethylamine Derivatives

Isomers are molecules that share the same molecular formula but have different structural arrangements of atoms. In the context of methylated phenethylamines, the position of the methyl group significantly alters the compound's properties. This compound is one of several positional isomers of methylphenethylamine. nucleos.comwikipedia.org

The key isomers of methylphenethylamine include:

α-Methylphenethylamine (Amphetamine): In this isomer, the methyl group is attached to the alpha carbon of the ethyl sidechain. wikipedia.orggoogle.com This structural feature is crucial for its well-known stimulant properties.

β-Methylphenethylamine: Here, the methyl group is located on the beta carbon of the ethyl sidechain. wikipedia.orgwikipedia.org It is a positional isomer of amphetamine and also acts as a human TAAR1 agonist. wikipedia.org

N-Methylphenethylamine: This isomer has the methyl group attached to the nitrogen atom of the amino group. wikipedia.orgwikipedia.org It is an endogenous trace amine found in humans and is also a TAAR1 agonist. wikipedia.org

The differentiation of these isomers is a critical task in analytical chemistry, often requiring sophisticated techniques like gas chromatography/mass spectrometry (GC/MS) and GC/infrared (GC/IR). nih.gov

Table 1: Comparison of Methylphenethylamine Isomers

| Isomer | Position of Methyl Group | Common Name | Key Characteristics |

|---|---|---|---|

| This compound | 3rd carbon of the phenyl ring | 3-MPEA | TAAR1 agonist. wikipedia.org |

| α-Methylphenethylamine | Alpha carbon of the ethyl sidechain | Amphetamine | Potent central nervous system stimulant. |

| β-Methylphenethylamine | Beta carbon of the ethyl sidechain | BMPEA | TAAR1 agonist, positional isomer of amphetamine. wikipedia.org |

| N-Methylphenethylamine | Nitrogen atom of the amino group | NMPEA | Endogenous human trace amine, TAAR1 agonist. wikipedia.org |

Table 2: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C9H13N wikipedia.orgontosight.ainih.gov |

| Molecular Weight | 135.21 g/mol ontosight.ainih.gov |

| Appearance | Clear liquid at room temperature wikipedia.org |

| Boiling Point | 218.6 ± 9.0 °C at 760 mmHg chemsrc.com |

| Density | 1.0 ± 0.1 g/cm3 chemsrc.com |

| Flash Point | 90.5 ± 6.3 °C chemsrc.com |

Table of Compounds Mentioned

| Compound Name |

|---|

| 3,4-methylenedioxy-N-methylamphetamine |

| This compound |

| 4-methoxyphenylalkylamine |

| 4-methylphenylalkylamine |

| Adrenaline |

| Amphetamine |

| β-Methylphenethylamine |

| Dopamine |

| N,N-dimethylamphetamine |

| N-Methylphenethylamine |

| Norepinephrine |

| Octopamine |

| Phenethylamine |

| p-Tyramine |

| Serotonin |

| Tryptamine |

Structure

3D Structure

Properties

CAS No. |

55755-17-4 |

|---|---|

Molecular Formula |

C9H14N+ |

Molecular Weight |

136.21 g/mol |

IUPAC Name |

2-(3-methylphenyl)ethylazanium |

InChI |

InChI=1S/C9H13N/c1-8-3-2-4-9(7-8)5-6-10/h2-4,7H,5-6,10H2,1H3/p+1 |

InChI Key |

GUERDLPJJJMIEU-UHFFFAOYSA-O |

SMILES |

CC1=CC(=CC=C1)CCN |

Canonical SMILES |

CC1=CC(=CC=C1)CC[NH3+] |

Pictograms |

Corrosive |

Origin of Product |

United States |

Synthetic Pathways and Chemical Transformations of 3 Methylphenethylamine and Analogues

Established Laboratory Synthesis Methodologies

The creation of 3-methylphenethylamine and its analogues in a laboratory setting can be achieved through several well-established chemical routes. These methods often involve the reduction of a precursor molecule containing the core phenethylamine (B48288) structure.

Catalytic hydrogenation is a versatile and widely employed method for synthesizing phenethylamines, valued for its efficiency and often high yields. pageplace.de This technique typically involves the reduction of a functional group on a precursor molecule using hydrogen gas in the presence of a metal catalyst.

A common strategy is the reduction of substituted β-nitrostyrenes. erowid.org These precursors are readily prepared through the condensation of a corresponding benzaldehyde (B42025) with nitromethane. The subsequent hydrogenation, often using a palladium on charcoal (Pd/C) catalyst in an acidic ethanol (B145695) solution, reduces both the nitro group and the alkene double bond to yield the saturated phenethylamine. erowid.orgoup.com The reaction is typically conducted under a hydrogen atmosphere at controlled temperatures, as lower temperatures (e.g., 0°C) can lead to higher yields by minimizing side reactions. oup.com This method is applicable to a wide range of substituted β-nitrostyrenes, allowing for the synthesis of various phenethylamine analogues. erowid.org

| Entry | Substrate (β-Nitrostyrene) | Product (Phenethylamine) | Yield (%) |

|---|---|---|---|

| 1 | 3,4-Methylenedioxy-β-nitrostyrene | 3,4-Methylenedioxyphenethylamine | 81 |

| 2 | 3,4-Dimethoxy-β-nitrostyrene | 3,4-Dimethoxyphenethylamine (B193588) | 91 |

| 3 | 4-Hydroxy-3-methoxy-β-nitrostyrene | 4-Hydroxy-3-methoxyphenethylamine | 81 |

| 4 | 3-Hydroxy-4-methoxy-β-nitrostyrene | 3-Hydroxy-4-methoxyphenethylamine | 99 |

| 5 | 3,4-Bis(benzyloxy)-β-nitrostyrene | Dopamine (B1211576) hydrochloride (debenzylated) | 99 |

Another established hydrogenation route begins with substituted phenylacetonitriles (benzyl cyanides). For instance, β-methylphenethylamine can be synthesized via the catalytic hydrogenation of 2-phenylpropionitrile. wikipedia.org Similarly, phenethylamine itself and its substituted analogues can be prepared in high yields by the reduction of the corresponding benzyl (B1604629) cyanides using catalysts like Raney nickel in a solution of methanolic ammonia (B1221849). orgsyn.org

More recently, a facile method using sodium borohydride (B1222165) (NaBH₄) in combination with copper(II) chloride (CuCl₂) has been developed for the reduction of β-nitrostyrenes. nih.govbeilstein-journals.orgchemrxiv.org This system offers a rapid, high-yielding, one-pot procedure that proceeds under mild conditions and notably leaves halogen substituents on the aromatic ring intact, a common challenge with powerful reducing agents like lithium aluminum hydride. nih.govbeilstein-journals.org

The demand for enantiomerically pure chiral amines has driven the development of stereoselective synthesis methods, with enzymatic approaches offering high efficiency and sustainability. nih.gov Chiral molecules can exhibit significantly different physiological effects for each enantiomer, making stereoselective synthesis crucial in medicinal chemistry. researchgate.net

For β-chiral amines like β-methylphenethylamine, transaminase enzymes are particularly useful. A recent study demonstrated the synthesis of (R)-β-methylphenethylamine using a transaminase from the bacterium Ruegeria pomeroyi. nih.govd-nb.info This process, known as a dynamic kinetic resolution, starts with 2-phenylpropanal. The enzyme selectively converts one enantiomer of the substrate to the desired (R)-amine. nih.gov By combining this with in-situ product crystallization (ISPC), the amine product is removed from the reaction as it forms, which helps to drive the reaction to completion and overcome product inhibition, achieving high concentrations (up to 250 mM) and excellent enantiomeric excess (up to 99%). nih.govd-nb.info

| Parameter | Value |

|---|---|

| Enzyme | Transaminase from Ruegeria pomeroyi |

| Substrate | 2-Phenylpropanal |

| Final Product Concentration | Up to 250 mM |

| Enantiomeric Excess | Up to 99% (R)-β-methylphenethylamine |

Other chemoenzymatic strategies have been developed for related chiral amines. For example, a two-step, one-pot process transforms styrene (B11656) into enantiopure 1-phenylethylamine. acs.orgmdpi.com The process begins with a palladium/copper-catalyzed Wacker oxidation of styrene to form acetophenone (B1666503), which is then subjected to reductive amination using an engineered enzyme and ammonia as the nitrogen source. acs.orgmdpi.com

The synthesis of phenethylamine analogues with various substitutions on the aromatic ring is of significant interest for structure-activity relationship studies.

Methoxy (B1213986) and Alkoxy Substitutions: The synthesis of β-alkoxy substituted phenethylamines can be achieved through a one-pot copper-catalyzed aminoalkoxylation of styrenes. nih.govrsc.orgsemanticscholar.org This method uses an iminoiodane as the nitrogen source and an alcohol as the alkoxy source, proceeding through the formation and subsequent ring-opening of an aziridine (B145994) intermediate. semanticscholar.org This approach is versatile, accommodating various substituted styrenes and alcohols to produce a library of N-protected β-alkoxyphenethylamines. nih.gov Yields vary depending on the specific substituents on the styrene ring. semanticscholar.org For methoxy-substituted analogues specifically, methods like catalytic transfer hydrogenation using ammonium (B1175870) formate (B1220265) as a hydrogen donor have been employed to synthesize compounds such as 4-methoxy-alpha-methyl-phenethylamine. google.com

| Styrene Substituent | Product | Yield (%) |

|---|---|---|

| p-Methyl | 2b | 71 |

| p-Chloro | 2c | 64 |

| p-Bromo | 2d | 72 |

| p-Fluoro | 2e | 69 |

| p-Acetoxy | 2f | 92 |

| p-t-Butyl | 2g | 78 |

| m-Methyl | 2h | 63 |

| m-Chloro | 2i | 47 |

Halo Substitutions: The synthesis of halo-substituted phenethylamines can be accomplished using several of the methods already described. The copper-catalyzed aminoalkoxylation of halogenated styrenes provides access to β-alkoxy-N-protected halo-phenethylamines. nih.govsemanticscholar.org As noted previously, the reduction of halo-substituted β-nitrostyrenes using NaBH₄/CuCl₂ is particularly effective as it preserves the carbon-halogen bond. nih.govbeilstein-journals.org Palladium-catalyzed cross-coupling reactions have also been developed to synthesize substituted chiral phenethylamines from activated aziridines and arylboronic acids, providing another route to halo-substituted analogues. mdpi.com

Biosynthetic Considerations of the Phenethylamine Backbone

In mammals and other organisms, the core phenethylamine structure is produced endogenously from an essential amino acid precursor.

The primary biosynthetic pathway for phenethylamine involves the enzymatic decarboxylation of the amino acid L-phenylalanine. wikipedia.org This reaction is catalyzed by the enzyme Aromatic L-amino acid decarboxylase (AADC, EC 4.1.1.28), a pyridoxal (B1214274) phosphate-dependent enzyme. wikipedia.orgresearchgate.netwikipedia.org AADC removes the carboxyl group from L-phenylalanine to yield 2-phenylethylamine. wikipedia.orgnih.gov This step is considered the rate-limiting step in the formation of phenethylamine and other trace amines in the brain. nih.govbiorxiv.org

AADC is not exclusive to phenylalanine; it has broad substrate specificity and can decarboxylate other aromatic L-amino acids to produce their corresponding monoamines. researchgate.netwikipedia.orgnih.gov For instance, it converts L-DOPA to dopamine, 5-HTP to serotonin (B10506), and L-tyrosine to tyramine. wikipedia.org The enzyme is found in various organisms, from bacteria to plants and mammals. researchgate.netnih.gov In plants like the tomato, AADC-mediated conversion of phenylalanine to phenethylamine is the initial step in the synthesis of certain flavor and aroma compounds. pnas.org Studies on bacterial AADC from Bacillus atrophaeus have highlighted its potential for the synthetic production of various biogenic amines due to its broad substrate range and catalytic efficiency. nih.gov

Chemical Reactivity and Derivatization for Research Applications

The chemical properties of the phenethylamine structure, particularly the primary amine group, allow for a variety of chemical transformations and derivatizations. These reactions are crucial for analytical purposes and for synthesizing new analogues for research.

Derivatization is a common strategy employed to improve the analytical detection of phenethylamines, especially in gas chromatography-mass spectrometry (GC-MS). shimadzu.com The primary amine group makes these compounds polar and prone to adsorption on chromatographic columns, which can result in poor peak shape and sensitivity. shimadzu.com Converting the amine to a less polar derivative, such as an amide, enhances volatility and chromatographic performance. shimadzu.com

Common derivatizing agents include trifluoroacetic anhydride (B1165640) (TFAA) and N-methyl-bis-trifluoroacetamide (MBTFA), which react with the amine to form a stable trifluoroacetyl derivative. shimadzu.comshimadzu.com This not only improves chromatography but also yields characteristic fragments in the mass spectrometer, aiding in structural identification. shimadzu.comauburn.edu Automated on-column derivatization methods have been developed to streamline this process, where the derivatizing agent is injected directly onto the GC column with the sample, reducing sample preparation time. shimadzu.com

For the analysis of chiral phenethylamines, chiral derivatizing agents such as α-methoxy-α-(trifluoromethyl)phenylacetyl chloride are used. acs.org This reagent reacts with the amine enantiomers to form diastereomers, which can then be separated and quantified using standard, non-chiral chromatography. acs.org Another analytical approach involves derivatization with fluorescent tags, such as 4-fluoro-7-nitrobenzofurazan (B134193) (NBD-F), allowing for highly sensitive detection using techniques like capillary electrophoresis with laser-induced fluorescence. fiu.edu

Beyond analysis, the reactivity of the amine group is exploited for the synthesis of new compounds. For example, indirect reductive amination, where a phenethylamine is reacted with an aldehyde (like benzaldehyde) to form an imine that is subsequently reduced, is a key method for producing N-substituted analogues such as N-benzyl phenethylamines for structure-activity relationship studies. nih.gov

Oxidation and Reduction Pathways

The chemical reactivity of this compound and its analogues is significantly influenced by the ethylamine (B1201723) side chain, which is susceptible to both oxidation and reduction reactions. These transformations are critical in both enzymatic and synthetic contexts.

Oxidation: The primary oxidative pathway for phenethylamines involves the action of monoamine oxidase (MAO) enzymes, which are crucial for the metabolism of biogenic amines. nih.govwikipedia.org Human MAO exists in two isoforms, MAO-A and MAO-B, both of which catalyze the oxidative deamination of phenethylamine and its derivatives. nih.govwikipedia.org The oxidation of phenethylamine analogues by MAO-A involves a rate-limiting C-H bond cleavage step. acs.org The binding affinity and rate of oxidation are influenced by substituents on the phenyl ring and the alkyl side chain. acs.org For instance, studies on a series of para-substituted phenethylamine analogues with MAO-A show that the binding affinity of the deprotonated amine increases with the van der Waals volume of the substituent. acs.org

In the case of β-methylphenethylamine analogues, β-methylation and para-substitution on the aromatic ring determine the activity upon binding to MAO-B. nih.gov For example, p-methoxy-β-methylphenethylamine is oxidized by MAO-B, and this reaction can be monitored using a horseradish peroxidase-coupled assay. nih.govplos.org The presence of oxygen can also lead to non-enzymatic oxidation. During the enzymatic synthesis of (R)-β-methylphenethylamine from 2-phenylpropanal, the aldehyde substrate was found to be susceptible to oxidation by air, forming acetophenone as an unwanted byproduct. d-nb.info This radical-based oxidation is initiated by the formation of a tertiary radical stabilized by the phenyl ring, which then reacts with oxygen. d-nb.info

Reduction: Reduction reactions provide key synthetic routes to this compound and its analogues. One common method is the reduction of a corresponding ketone or nitrile. This compound can be synthesized via the reduction of 3-methylphenylacetone. ontosight.ai Similarly, N,N-Dimethyl-3-hydroxy phenethylamine can be prepared through the reductive amination of (3-methoxyphenyl) acetonitrile (B52724), followed by O-demethylation. google.com Another established method for synthesizing phenethylamines is the reduction of ω-nitrostyrene using a powerful reducing agent like lithium aluminium hydride. wikipedia.org The catalytic hydrogenation of nitriles is also employed; for instance, β-methylphenethylamine can be synthesized by the catalytic hydrogenation of 2-phenylpropionitrile using a Palladium on carbon (Pd/C) catalyst. wikipedia.org

Table 1: Examples of Oxidation and Reduction Reactions

| Reaction Type | Substrate | Reagent/Catalyst | Product | Reference |

|---|---|---|---|---|

| Oxidation | Phenethylamine Analogues | Monoamine Oxidase A (MAO-A) | Corresponding Aldehyde/Acid | acs.org |

| Oxidation | p-Methoxy-β-methylphenethylamine | Monoamine Oxidase B (MAO-B) | Corresponding Imine/Aldehyde | nih.govplos.org |

| Oxidation | 2-Phenylpropanal | Oxygen (air) | Acetophenone | d-nb.info |

| Reduction | 3-Methylphenylacetone | Not specified | This compound | ontosight.ai |

| Reduction | ω-Nitrostyrene | Lithium Aluminium Hydride (LiAlH₄) | Phenethylamine | wikipedia.org |

| Reduction (Catalytic Hydrogenation) | 2-Phenylpropionitrile | Pd/C, H₂ | β-Methylphenethylamine | wikipedia.org |

| Reduction (Reductive Amination) | (3-Methoxyphenyl)acetonitrile | H₂, Pd/C, Me₂NH | N,N-Dimethyl-3-methoxyphenethylamine | google.com |

N-Alkylation and Other Substitution Reactions

The primary amine group of this compound and its analogues is a key site for chemical modification, particularly through N-alkylation. nih.gov This process involves adding carbon chains to the nitrogen atom and is a common strategy for modifying the properties of phenethylamines. nih.gov

N-Alkylation: Several methods exist for the N-alkylation of phenethylamines. Reductive alkylation (also known as reductive amination) is a widely used technique. This can be achieved by reacting the primary amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent. For example, N-methyl-3-methoxyphenethylamine can be prepared from 3-methoxyphenethylamine (B363911) through a two-step process involving reaction with ethyl formate followed by reduction with lithium aluminium hydride. google.com A similar transformation, reductive methylation, can be used to prepare 3-hydroxy-α,N-dimethyl phenethylamine from 3-hydroxy-α-methyl phenethylamine. google.com The synthesis of N-benzyl-N-methyl-3,4-dimethoxyphenethylamine is accomplished by reacting 3,4-dimethoxyphenethylamine with a mixture of benzaldehyde and formaldehyde (B43269) in the presence of hydrogen and a palladium on carbon catalyst. google.com

Direct alkylation using alkyl halides is another common approach. The synthesis of (S)-3-Hydroxy-α,N-dimethyl-N-propargyl-phenethylamine is achieved by reacting (S)-3-Hydroxy-α,N-dimethyl phenethylamine with propargyl bromide in the presence of potassium carbonate. google.com General methods for selective mono-N-alkylation of primary amines have been developed using an alkyl halide in an anhydrous solvent with a cesium base, which produces secondary amines with minimal overalkylation to tertiary amines. google.com

Other Substitution Reactions: Besides N-alkylation, other substitution reactions can be performed on phenethylamine analogues. A notable example is the O-demethylation of methoxy-substituted phenethylamines to yield their corresponding hydroxy-phenethylamine derivatives. google.com This reaction is often a necessary step in multi-step syntheses to unmask a reactive hydroxyl group. google.com

Table 2: Examples of N-Alkylation and Substitution Reactions

| Reaction Type | Substrate | Reagents | Product | Reference |

|---|---|---|---|---|

| N-Alkylation (Reductive) | 3-Methoxyphenethylamine | 1. Ethyl formate 2. Lithium aluminium hydride | N-Methyl-3-methoxyphenethylamine | google.com |

| N-Alkylation (Reductive) | Amphetamine (racemic) | 2-Chlorobenzaldehyde, reducing agent | N-(2-Chlorobenzyl)-α-methylphenethylamine | tandfonline.com |

| N-Alkylation (Reductive Amination) | 3-Methoxyphenyl acetone | Methylamine, NaCNBH₃ | 3-Hydroxy-α,N-dimethyl phenethylamine (after demethylation) | google.com |

| N-Alkylation | (S)-3-Hydroxy-α,N-dimethyl phenethylamine | Propargyl bromide, K₂CO₃ | (S)-3-Hydroxy-α,N-dimethyl-N-propargyl-phenethylamine | google.com |

| N-Alkylation (General) | Primary Amine | Alkyl halide, Cesium base, Anhydrous solvent | Secondary Amine | google.com |

| O-Demethylation (Substitution) | 3-Methoxyphenethylamine | Demethylating agent | 3-Hydroxyphenethylamine | google.com |

Neuropharmacological Mechanisms of Action of 3 Methylphenethylamine and Phenethylamine Analogues

Trace Amine-Associated Receptor 1 (TAAR1) Agonism and Modulation

3-Methylphenethylamine is an agonist of the human trace amine-associated receptor 1 (TAAR1). wikipedia.org This property is shared with other monomethylated phenethylamine (B48288) isomers, including amphetamine (α-methylphenethylamine), β-methylphenethylamine, and N-methylphenethylamine. wikipedia.org TAAR1 is a G-protein-coupled receptor that plays a significant role in regulating neurotransmission in dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506) neurons. wikipedia.org

This compound has been identified as an agonist at the human TAAR1. wikipedia.org Studies on related phenethylamine analogues have shown that these compounds can activate TAAR1, though there are considerable species-dependent differences in their activity, with a general rank order of potency being rat > mouse > human. nih.gov For instance, while many amphetamine-related compounds show physiologically relevant TAAR1 activation in rodents, their potency at the human receptor is often lower. nih.gov

Research on β-phenylethylamine (β-PEA), a closely related endogenous trace amine, demonstrates an EC50 of 106 ± 5 nM at the human TAAR1. nih.gov Another study reported an EC50 value of 8.8 µM for phenethylamine at human TAAR1. nih.gov For β-methylphenethylamine, a structural isomer of 3-MPEA, the EC50 value for human TAAR1 activation was found to be 2.1 µM with an efficacy (Emax) of 77%. nih.gov These findings provide a comparative context for the TAAR1 agonism of 3-MPEA.

| Compound | EC50 (µM) | Emax (%) | Reference |

|---|---|---|---|

| β-Phenylethylamine | 0.106 | - | nih.gov |

| Phenethylamine | 8.8 | 97 | nih.gov |

| β-Methylphenethylamine | 2.1 | 77 | nih.gov |

The structure of phenethylamine analogues is crucial for their interaction with TAAR1. A basic structural core, similar to that of trace amines, which includes a phenyl-ethylamine or -methylamine backbone, is important for ligand recognition and receptor activation. researchgate.net

Key structure-activity relationship (SAR) findings for phenethylamine analogues at TAAR1 include:

Ring Substitutions: Small substituents at the 3 and/or 4 positions of the phenyl ring generally result in compounds with lower potency than the parent compound, β-phenylethylamine. nih.gov However, some compounds with these substitutions can be as potent. nih.gov Conversely, small substituents at the 2-position of the ring have yielded a number of compounds with potencies equal to or greater than β-PEA. nih.gov

Amino Group Modifications: Conversion of the primary amino group to a secondary or tertiary amine through N-methylation can result in partial agonists at TAAR1. sigmaaldrich.comresearchgate.net

Bulky Groups: Analogues with multiple substituents or bulky groups have been found to be partial agonists. researchgate.net

These SAR principles suggest that the methyl group at the 3-position of this compound likely influences its binding and activation profile at TAAR1, potentially resulting in a potency that is lower than that of unsubstituted β-phenylethylamine. nih.gov

Receptor Binding Profiles and Signal Transduction

Adrenergic Receptor Subtype Interactions (α1, α2, β1, β2)

Phenethylamine analogues interact with various adrenergic receptor subtypes, and their affinity is highly dependent on their specific chemical structure. consensus.app Generally, substitutions on the phenethylamine molecule, such as β-hydroxylation or the presence of a catechol ring, enhance binding affinity and agonist activity at adrenergic receptors, particularly β2 and α2A subtypes. consensus.app

For β-Methylphenethylamine (BMPEA), screening at a 10 µM concentration revealed affinities for alpha-2 receptor subtypes in a range similar to its potency as a norepinephrine transporter releasing agent (Ki values of 288 nM for α2A, 1739 nM for α2B, and 536 nM for α2C). nih.gov In contrast, its activity at other adrenergic subtypes was minimal at this concentration. nih.gov

The structure-activity relationship for phenethylamines at adrenergic receptors is complex. N-substitution with large alkyl groups and β-hydroxylation tend to increase receptor affinity. consensus.app Furthermore, stereochemistry plays a role, with the α2-adrenergic receptor showing a preference for the 2S(+)-isomer of α-methylphenethylamines, while the α1 subtype does not exhibit such isomeric distinction. consensus.app

Table 1: Adrenergic Receptor Binding Affinities of Selected Phenethylamine Analogues

| Compound | Receptor Subtype | Binding Affinity (Ki, nM) |

| β-Methylphenethylamine | α2A-Adrenergic | 288 |

| β-Methylphenethylamine | α2B-Adrenergic | 1739 |

| β-Methylphenethylamine | α2C-Adrenergic | 536 |

Serotonin Receptor Subtype Interactions (e.g., 5-HT1A, 5-HT2A, 5-HT2B, 5-HT2C)

Phenethylamine and its analogues display a wide range of affinities for serotonin (5-HT) receptors. nih.gov The parent compound, phenethylamine, has a relatively low affinity. nih.gov However, structural modifications such as methoxylation, methylation, and halogenation can significantly enhance binding, particularly at 5-HT2 receptors. nih.gov

Substituted phenethylamines are often potent agonists at 5-HT2A receptors, which is believed to mediate their psychedelic effects. wikipedia.orgbiomolther.org For example, 4-thio-substituted phenethylamines (2C-T drugs) show high affinity for 5-HT2A (Ki = 1-54 nM) and 5-HT2C (Ki = 40-350 nM) receptors. researchgate.net Similarly, 2,5-dimethoxy-substituted phenethylamines bind with moderate to high affinity to the 5-HT2A receptor, with a preference over 5-HT1A and 5-HT2C receptors. nih.gov For many of these analogues, little to no significant binding is observed at the 5-HT1A receptor. nih.gov

β-Methylphenethylamine (BMPEA) shows a mid-nanomolar affinity for the 5-HT1A receptor (Ki = 375 nM), but minimal activity at other serotonin receptor subtypes when screened at a 10 µM concentration. nih.gov The affinity and functional activity are highly dependent on the specific substitutions on the phenethylamine core. nih.govresearchgate.net For instance, N-benzyl substitution on certain phenethylamines can increase affinity for the 5-HT2A receptor by up to 300-fold. researchgate.net

Table 2: Serotonin Receptor Binding Affinities of Selected Phenethylamine Analogues

| Compound | Receptor Subtype | Binding Affinity (Ki, nM) |

| β-Methylphenethylamine | 5-HT1A | 375 |

| 2C-T-2 (analogue) | 5-HT2A | 54 |

| 2C-T-2 (analogue) | 5-HT2C | 350 |

| 2C-O-4 (analogue) | 5-HT2A | 8 |

Dopamine Receptor Subtype Interactions (e.g., D2)

The interaction of phenethylamine analogues with dopamine receptors is generally less pronounced compared to their effects on monoamine transporters. Many phenethylamine derivatives show low affinity for dopamine receptors. nih.gov For instance, β-Methylphenethylamine and its N-methyl and N,N-dimethyl analogues displayed negligible binding at dopamine D1, D2, D3, D4, and D5 receptors when tested at a 10 µM concentration. nih.gov

However, specific structural modifications can impart affinity for dopamine receptors. A study on 2-(4-fluoro-3-hydroxyphenyl)ethylamine, a dopamine analogue, showed that while the parent compound had modest affinity for D1 and D2 receptors, N-alkylation significantly enhanced affinity and selectivity for D2 binding sites. nih.gov The introduction of an N-ethyl or N-n-propyl group greatly increased effectiveness at D2 receptors while decreasing affinity for D1 sites. nih.gov

While direct receptor binding may be low for many simpler phenethylamines, their primary mechanism of increasing synaptic dopamine via transporter reversal can indirectly affect dopamine receptor function. For example, by inhibiting dopamine reuptake, these compounds can prevent the dopamine transporter-mediated inhibition of D2 receptor endocytosis. nih.govresearchgate.net

Other Receptor Targets (e.g., Adenosine (B11128) Receptors, PPAR, Sigma Receptors)

Beyond the classical monoamine systems, some phenethylamine analogues have been shown to interact with other receptor targets. A broad screening of β-Methylphenethylamine (BMPEA) and its analogues showed little to no activity at a wide range of G protein-coupled receptors at a 10 µM concentration, including opioid and histamine (B1213489) receptors. nih.gov However, the N-methyl (MPPA) and N,N-dimethyl (DMPPA) analogues of BMPEA did show low micromolar affinities for the sigma-1 receptor. nih.gov There is currently limited evidence to suggest significant interactions of this compound or its close analogues with adenosine or PPAR receptors.

Enzyme Inhibition and Modulation in Neurotransmission

The neuropharmacological profile of this compound (3-MPEA) and its analogues is significantly influenced by their interactions with key enzymes involved in the synthesis and degradation of neurotransmitters. These interactions can lead to alterations in the synaptic concentrations of monoamines, thereby modulating neuronal signaling. This section explores the inhibitory and modulatory effects of these compounds on Monoamine Oxidase (MAO), Dopamine β-hydroxylase (DBH), and N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD).

Monoamine Oxidase (MAO) Inhibition (MAO-A and MAO-B)

Monoamine oxidases (MAOs) are a family of enzymes responsible for the oxidative deamination of monoamine neurotransmitters, such as dopamine, serotonin, and norepinephrine, as well as trace amines like phenethylamine. nih.govmdpi.com There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor selectivity. mdpi.com Phenethylamine itself is preferentially metabolized by MAO-B. nih.gov The inhibition of MAO can lead to an increase in the levels of these neurotransmitters in the brain.

The structure of phenethylamine analogues plays a crucial role in their ability to inhibit MAO. For instance, the presence of a methyl group on the α-carbon of phenethylamine transforms the compound from a selective MAO-B substrate into a selective MAO-A inhibitor, as seen with amphetamine. nih.gov

A comparison of MAO-A inhibition among various structural analogues revealed the following ranking of potency: amphetamine (Ki = 5.3 µM) > α-ethylphenethylamine (Ki = 14.0 µM) > methamphetamine (Ki = 17.2 µM) > phentermine (Ki = 196 µM) > N,α-diethylphenethylamine (Ki = 251 µM). nih.gov This highlights the influence of substitutions on the ethylamine (B1201723) side chain on MAO-A inhibitory activity.

Interactive Table: Inhibition of Monoamine Oxidase (MAO) by Phenethylamine Analogues

| Compound | MAO-A Ki (µM) | MAO-B Ki (µM) |

| α-Ethylphenethylamine (AEPEA) | 14.0 | 234 |

| N,α-Diethylphenethylamine (N,α-DEPEA) | 251 | 159 |

| Amphetamine | 5.3 | - |

| Methamphetamine | 17.2 | - |

| Phentermine | 196 | - |

Data sourced from a study on the in vitro inhibition of human recombinant MAO. nih.gov A '-' indicates data not provided in the source.

Dopamine β-Hydroxylase Modulation

Dopamine β-hydroxylase (DBH) is a copper-containing enzyme that catalyzes the conversion of dopamine to norepinephrine. nih.gov The modulation of DBH activity can, therefore, directly impact the balance between dopaminergic and noradrenergic neurotransmission. Certain β-substituted phenethylamines have been investigated as inhibitors of this enzyme. nih.govnih.gov

Research in this area has identified that phenethylamine derivatives can act as high-affinity, mechanism-based inhibitors of DBH. nih.gov While specific studies on the modulatory effect of this compound on Dopamine β-Hydroxylase were not identified in the search results, the existing literature on related compounds indicates that the phenethylamine scaffold is a viable starting point for the development of DBH inhibitors. nih.govnih.gov The structure-activity relationship of these compounds is a key area of investigation for understanding their potential to modulate norepinephrine synthesis. nih.gov

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition by N-methylphenethylamine Derivatives

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of lipid signaling molecules that includes the endocannabinoid anandamide. nih.govnih.gov The inhibition of NAPE-PLD can modulate the levels of these signaling lipids in the brain.

Recent drug discovery efforts have identified potent inhibitors of NAPE-PLD derived from a screening hit that contains an N-methylphenethylamine moiety. nih.govnih.gov The initial hit compound, 2 , showed submicromolar activity (Ki = 0.30 µM). nih.gov Structure-activity relationship (SAR) studies led to the development of more potent inhibitors. nih.gov

A key finding was that conformational restriction of the N-methylphenethylamine group by replacing it with an (S)-3-phenylpiperidine moiety, as seen in compound 1 (LEI-401) , increased the inhibitory potency three-fold (Ki = 0.027 µM). nih.govnih.gov Further modifications, such as replacing a morpholine (B109124) substituent with an (S)-3-hydroxypyrrolidine, led to a ten-fold increase in activity and reduced lipophilicity, resulting in the nanomolar potent inhibitor LEI-401. nih.gov

Interactive Table: NAPE-PLD Inhibition by N-methylphenethylamine Derivatives and Analogues

| Compound | Description | Ki (µM) |

| 1 (LEI-401) | (S)-3-phenylpiperidine and (S)-3-hydroxypyrrolidine substitutions | 0.027 |

| 2 | Initial hit with N-methylphenethylamine and morpholine | 0.30 |

| 7 | (S)-3-hydroxypyrrolidine substitution | 0.086 |

| 8 | (R)-3-hydroxypyrrolidine substitution | 0.11 |

| 9 | (R)-3-phenylpiperidine substitution | 0.094 |

Data represents in vitro activity against human NAPE-PLD. nih.gov

These findings demonstrate that the N-methylphenethylamine scaffold is a valuable component in the design of potent NAPE-PLD inhibitors, offering a pathway to modulate the endocannabinoid system and other NAE signaling pathways.

Advanced Analytical Techniques for Characterization and Quantification in Research

Chromatographic Separation Methods

Chromatography is a fundamental technique for separating 3-MPEA from other components in a sample. The choice of chromatographic method depends on the sample matrix, the required sensitivity, and the specific research question.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of phenethylamines. For the separation of 3-MPEA, reversed-phase HPLC is typically employed. The separation mechanism relies on the differential partitioning of the analyte between a nonpolar stationary phase (like C18) and a polar mobile phase.

The composition of the mobile phase, often a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol, is a critical parameter that can be adjusted to optimize the separation of 3-MPEA from its isomers. The pH of the aqueous phase also plays a significant role, as it affects the ionization state of the amine group in 3-MPEA and thus its retention on the column. While specific HPLC methods exclusively for 3-MPEA are not extensively detailed in the literature, methods developed for other phenethylamine (B48288) isomers can be adapted. For instance, a method for separating amphetamine and its isomers utilized a chiral HPLC column with a mobile phase of hexane (B92381) and 2-propanol nih.gov.

Table 1: Illustrative HPLC Parameters for Phenethylamine Analysis

| Parameter | Typical Conditions |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with buffer (e.g., formic acid, ammonium (B1175870) acetate) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV at ~210-260 nm or Mass Spectrometry (MS) |

| Column Temperature | 25 - 40 °C |

This table presents typical starting conditions for method development for phenethylamine analysis, which would be applicable to 3-MPEA.

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and increased sensitivity. This is achieved by using columns with smaller particle sizes (typically sub-2 µm). These characteristics make UPLC particularly well-suited for the challenging separation of positional isomers like 2-, 3-, and 4-Methylphenethylamine.

Research on the separation of β-Methylphenethylamine (BMPEA), a positional isomer of amphetamine, highlights the capabilities of UPLC. In one study, a UPLC system was used with a specific column and an isocratic mobile phase to successfully discriminate between the isomers nih.gov. This demonstrates the potential of UPLC to achieve baseline separation of 3-MPEA from its closely related analogues.

Table 2: Example UPLC System Configuration for Isomer Separation

| Component | Specification |

|---|---|

| Column | Acquity UPLC BEH C18 (or similar sub-2 µm particle column) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol |

| Gradient | Optimized for isomer separation |

| Flow Rate | 0.2 - 0.6 mL/min |

| Detection | Tandem Mass Spectrometry (MS/MS) |

This table illustrates a typical UPLC setup that could be optimized for the specific analysis of 3-MPEA.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. For phenethylamines like 3-MPEA, which are polar and may exhibit poor peak shape, derivatization is often necessary to improve their chromatographic behavior. Derivatizing agents such as trifluoroacetic anhydride (B1165640) (TFAA) or heptafluorobutyric anhydride (HFBA) are commonly used to convert the primary amine group into a less polar and more volatile derivative.

The choice of the GC column is critical for separating 3-MPEA from its isomers. Capillary columns with non-polar stationary phases, such as those based on dimethylpolysiloxane (e.g., DB-1 or HP-1), are frequently used. Temperature programming, where the column temperature is gradually increased during the analysis, is employed to ensure the efficient elution of the derivatized analytes. A GC-MS method for detecting alpha-benzyl-N-methylphenethylamine and its metabolites in urine involved liquid-liquid extraction followed by derivatization with HFBA dshs-koeln.de.

The chromatographic separation of positional isomers of phenethylamines is a significant analytical challenge due to their similar physicochemical properties. Research has demonstrated that with careful method development, even closely related isomers can be resolved. For example, a UPLC/MS/MS method was developed to discriminate between amphetamine and its positional isomer β-Methylphenethylamine (BMPEA) nih.gov. This was achieved by optimizing the chromatographic conditions to exploit the subtle differences in their interaction with the stationary phase nih.gov.

Similarly, enantiomeric separation, which is the separation of mirror-image isomers, can be accomplished using chiral chromatography. This can be done by using a chiral stationary phase or by derivatizing the analyte with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column nih.govreddit.com. These principles of isomeric separation are directly applicable to the development of methods for the unique identification of 3-MPEA in the presence of its other positional and structural isomers.

Mass Spectrometry (MS) Applications

Mass Spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive detection of 3-MPEA. It is almost always coupled with a chromatographic separation technique (LC-MS or GC-MS) to provide a high degree of certainty in the identification and quantification of the analyte.

Tandem Mass Spectrometry (MS/MS) provides an additional layer of specificity and is the gold standard for the confirmation and quantification of trace levels of compounds in complex matrices. In an MS/MS experiment, a specific ion (the precursor ion), which is typically the protonated molecule of 3-MPEA ([M+H]⁺), is selected in the first mass analyzer. This precursor ion is then fragmented by collision with an inert gas in a collision cell. The resulting fragment ions (product ions) are then analyzed in a second mass analyzer.

This process of selecting a precursor ion and monitoring its specific product ions is known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). This technique is highly selective and sensitive, as it filters out most of the chemical noise from the sample matrix. A study on various phenethylamines demonstrated the use of LC-MS/MS for their simultaneous screening in urine samples google.comresearchgate.net. While specific fragmentation patterns for 3-MPEA are not widely published, they are expected to follow the general fragmentation pathways of phenethylamines, which often involve cleavage of the bond beta to the aromatic ring, leading to the formation of a tropylium (B1234903) ion or related structures. For many phenethylamines, a common fragmentation pathway involves the loss of the amine group.

Table 3: Hypothetical MS/MS Transitions for 3-Methylphenethylamine

| Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Putative Fragment Identity |

|---|---|---|

| 136.1 | 119.1 | Loss of NH₃ |

| 136.1 | 91.1 | Tropylium ion (from benzyl (B1604629) cleavage) |

This table presents hypothetical but plausible MS/MS transitions for 3-MPEA based on the known fragmentation patterns of similar phenethylamine compounds. The exact transitions and their relative intensities would need to be determined experimentally.

High-Resolution Mass Spectrometry (HRMS) (e.g., UPLC-qTOF-MS)

High-resolution mass spectrometry, particularly when coupled with ultra-performance liquid chromatography (UPLC), offers a powerful tool for the analysis of 3-MPEA. UPLC-qTOF-MS (Ultra-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry) is a prime example of a technique that provides both efficient chromatographic separation and highly accurate mass measurements.

The UPLC system allows for rapid separation of 3-MPEA from a complex mixture with high resolution and sensitivity. Following separation, the qTOF mass spectrometer measures the mass-to-charge ratio (m/z) of the ionized molecules with exceptional accuracy, typically to within a few parts per million (ppm). This high mass accuracy is crucial for determining the elemental composition of the analyte, which aids in its unambiguous identification. For instance, the exact mass of the protonated molecule of 3-MPEA ([M+H]⁺) can be determined, allowing it to be distinguished from other compounds with the same nominal mass but different elemental formulas.

A study on the analysis of isomeric amphetamine-related drugs demonstrated the effectiveness of UPLC-qTOF-MS for both qualitative and quantitative purposes in blood samples. mdpi.com The method was validated according to forensic toxicology standards and showed acceptable accuracy and precision. mdpi.com Given that 3-MPEA is a positional isomer of other phenethylamines, such high-resolution chromatographic and mass spectrometric methods are essential to avoid misidentification. mdpi.com

Key advantages of UPLC-qTOF-MS for 3-MPEA analysis include:

High Selectivity: The ability to resolve isomers that may co-elute in less advanced chromatographic systems.

Accurate Mass Measurement: Provides high confidence in the identification of the compound based on its elemental composition.

Sensitivity: Capable of detecting and quantifying low concentrations of the analyte in complex matrices.

Collision-Induced Dissociation (CID) Fragmentation Analysis

Collision-Induced Dissociation (CID) is a tandem mass spectrometry (MS/MS) technique used to induce the fragmentation of a selected precursor ion. The resulting fragment ions produce a characteristic mass spectrum that can be used for structural elucidation and confirmation of the analyte's identity.

In CID, the protonated molecule of 3-MPEA, [M+H]⁺, is isolated in the mass spectrometer and then subjected to collisions with an inert gas (e.g., argon or nitrogen). The collision energy is carefully controlled to induce fragmentation. The fragmentation pattern of phenethylamines is well-studied and often involves cleavage of the C-C bond beta to the nitrogen atom, leading to the formation of a stable tropylium ion or related structures.

While specific fragmentation data for 3-MPEA is not extensively detailed in the provided search results, the fragmentation pathways of its isomers, such as amphetamine and β-methylphenethylamine, have been investigated. semanticscholar.org For phenethylamides, a key fragmentation pathway involves the formation of an ion-neutral complex. nih.gov The fragmentation of substituted phenethylamines can be influenced by the position of substituents on the aromatic ring. nih.gov For 3-MPEA, the primary fragment would likely result from the loss of the ethylamine (B1201723) side chain, leading to a characteristic benzyl or tropylium cation. The study of these fragmentation patterns is critical for distinguishing between positional isomers. researchgate.net

Below is a hypothetical table of expected major fragment ions for 3-MPEA based on common phenethylamine fragmentation patterns.

| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Structure of Fragment |

| 136.1121 ([C₉H₁₄N]⁺) | 121.0704 | [C₈H₉]⁺ (Methyltropylium ion) |

| 136.1121 ([C₉H₁₄N]⁺) | 91.0548 | [C₇H₇]⁺ (Tropylium ion) |

Note: The m/z values are theoretical and would be confirmed by high-resolution mass spectrometry.

Isotope Labeling for Metabolic Pathway Elucidation

Isotope labeling is a powerful technique used to trace the metabolic fate of a compound within a biological system. nih.gov This is achieved by introducing a stable isotope (e.g., ¹³C, ¹⁵N, or ²H) into the structure of 3-MPEA. The labeled compound is then introduced to a cell culture, tissue sample, or whole organism. nih.gov

The primary application of this technique is to elucidate metabolic pathways. dntb.gov.ua As the labeled 3-MPEA is metabolized, the isotopic label is incorporated into its various metabolites. By analyzing samples over time using mass spectrometry or NMR spectroscopy, researchers can identify these labeled metabolites and piece together the metabolic network. nih.gov

The general workflow for an isotope labeling study with 3-MPEA would involve:

Synthesis of Labeled 3-MPEA: A stable isotope is incorporated into the 3-MPEA molecule. For example, one or more ¹²C atoms could be replaced with ¹³C.

Incubation: The labeled 3-MPEA is introduced into the biological system of interest.

Sample Collection and Analysis: Samples are collected at various time points, and metabolites are extracted.

Detection of Labeled Metabolites: Mass spectrometry is used to detect the mass shift in metabolites containing the isotopic label. For example, a metabolite with one ¹³C atom will have a mass that is one Dalton higher than its unlabeled counterpart. semanticscholar.org

Pathway Reconstruction: By identifying the series of labeled metabolites, the metabolic pathway of 3-MPEA can be reconstructed. researchgate.net

This technique can reveal key metabolic transformations such as hydroxylation, demethylation, or conjugation, providing a detailed understanding of how the compound is processed in a biological system.

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the structural confirmation of this compound. These techniques provide information about the molecule's functional groups and the connectivity of its atoms.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting IR spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to different functional groups.

For 3-MPEA, the IR spectrum would exhibit characteristic absorption bands for the primary amine (N-H) and aromatic (C-H and C=C) functionalities. The differentiation of positional isomers of phenethylamines can be achieved by analyzing the C-H stretching and N-H deformation bands. go-jsb.co.uk

Expected IR Absorption Bands for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (primary amine) | Stretching | 3400-3250 (two bands) |

| C-H (aromatic) | Stretching | 3100-3000 |

| C-H (aliphatic) | Stretching | 3000-2850 |

| N-H (primary amine) | Bending (scissoring) | 1650-1580 |

| C=C (aromatic) | Stretching | 1600-1450 |

| C-H (aromatic) | Bending (out-of-plane) | 900-675 |

Note: The exact positions of the absorption bands can be influenced by the sample state (e.g., liquid, gas, or solid) and the presence of intermolecular interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical techniques for determining the structure of organic compounds. emerypharma.com It provides detailed information about the carbon-hydrogen framework of a molecule. For 3-MPEA, both ¹H NMR and ¹³C NMR spectroscopy would be used for complete structural elucidation.

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The substitution pattern on the aromatic ring of 3-MPEA can be readily determined from the chemical shifts and coupling patterns of the aromatic protons. southernforensic.org

¹³C NMR spectroscopy provides information about the number of different types of carbon atoms in the molecule and their chemical environment. emerypharma.com

Hypothetical ¹H NMR and ¹³C NMR Data for this compound:

¹H NMR:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.2-7.0 | m | 4H | Aromatic protons |

| ~2.9 | t | 2H | -CH₂-CH₂-NH₂ |

| ~2.7 | t | 2H | -CH₂-CH₂-NH₂ |

| ~2.3 | s | 3H | Ar-CH₃ |

| ~1.5 | br s | 2H | -NH₂ |

¹³C NMR:

| Chemical Shift (ppm) | Assignment |

| ~138 | Aromatic C (quaternary) |

| ~128-126 | Aromatic CH |

| ~43 | -CH₂-NH₂ |

| ~39 | Ar-CH₂- |

| ~21 | Ar-CH₃ |

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions. 'm' denotes a multiplet, 't' a triplet, 's' a singlet, and 'br s' a broad singlet.

Sample Preparation Methodologies for Biological Matrices

The analysis of 3-MPEA in biological matrices such as blood, urine, or plasma presents a significant challenge due to the complexity of these samples. nih.gov Effective sample preparation is a critical step to remove interfering substances and concentrate the analyte of interest before instrumental analysis. dundee.ac.uk

Commonly used sample preparation techniques for phenethylamines in biological matrices include liquid-liquid extraction (LLE) and solid-phase extraction (SPE).

Liquid-Liquid Extraction (LLE): LLE is a widely used technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. tiaft.org For the extraction of 3-MPEA, which is a basic compound, a pH adjustment of the biological sample is often necessary. By adjusting the pH to be basic, 3-MPEA will be in its free base form, which is more soluble in organic solvents. A common procedure involves:

Adjusting the pH of the sample (e.g., urine or plasma) to >9.

Extraction with a water-immiscible organic solvent such as ethyl acetate (B1210297) or a mixture like dichloromethane/isopropanol/ethyl acetate. tiaft.orgnih.gov

Separation of the organic layer containing the analyte.

Evaporation of the solvent and reconstitution of the residue in a suitable solvent for analysis.

Solid-Phase Extraction (SPE): SPE is a chromatographic technique that uses a solid sorbent to isolate analytes from a liquid sample. tiaft.org For 3-MPEA, a mixed-mode cation exchange sorbent is often effective. This type of sorbent can retain the basic analyte through a combination of hydrophobic and ion-exchange interactions. The general steps for SPE are:

Conditioning: The sorbent is prepared by passing appropriate solvents through the cartridge.

Loading: The pre-treated biological sample is passed through the cartridge, and the analyte is retained on the sorbent.

Washing: The cartridge is washed with a solvent that removes interfering substances but leaves the analyte bound to the sorbent.

Elution: A solvent that disrupts the interaction between the analyte and the sorbent is used to elute the analyte from the cartridge.

The choice between LLE and SPE depends on factors such as the required level of sample cleanup, the desired recovery, and the potential for automation. Both methods are effective in preparing biological samples for the analysis of phenethylamines. researchgate.net

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is a foundational sample preparation technique used to separate compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous solution and an organic solvent. For phenethylamines like 3-MPEA, which are basic compounds, the pH of the aqueous phase is a critical parameter. By adjusting the pH, the analyte can be converted into its free base form, which is more soluble in organic solvents, facilitating its extraction from the aqueous matrix.

The process involves several key steps:

pH Adjustment: The sample (e.g., urine, plasma) is made alkaline, typically by adding a base like sodium hydroxide (B78521) or ammonium hydroxide. This converts the protonated 3-MPEA salt into its more nonpolar free base form. forensicresources.orgforensicresources.org

Solvent Addition & Agitation: An immiscible organic solvent is added to the sample. The mixture is then thoroughly agitated (e.g., vortexing, rocking) to maximize the surface area between the two phases and promote the transfer of the analyte into the organic layer. forensicresources.orgforensicresources.org

Phase Separation: The mixture is centrifuged to achieve a clear separation between the denser and less dense layers. forensicresources.org

Analyte Recovery: The organic layer containing the analyte is carefully collected. This step may be followed by a "back-extraction" where the analyte is transferred back into a fresh acidic aqueous solution to further purify it from interfering substances. forensicresources.org

Concentration & Derivatization: The final organic extract is often evaporated to concentrate the analyte. For GC-MS analysis, a derivatization step, such as acetylation with acetic anhydride, is commonly performed to improve the compound's thermal stability and chromatographic properties. forensicresources.org

The choice of solvent is crucial for extraction efficiency. Solvents are selected based on their polarity, immiscibility with water, and ability to dissolve the target analyte.

Table 1: Organic Solvents Used in LLE for Phenethylamine-Related Compounds

| Solvent | Application Notes |

|---|---|

| n-Butyl Chloride | Used in multi-step LLE procedures for phenethylamines prior to GC-MS analysis. forensicresources.orgforensicresources.org |

| Hexanes | Often used in a "wash" step to remove nonpolar interferences from the sample. forensicresources.org |

| Ethyl Acetate | A common solvent for extracting basic drugs; can be used in combination with other solvents. umich.edu |

| Diethyl Ether | A highly volatile solvent used for the extraction of methamphetamine from urine. sigmaaldrich.com |

| Dichloromethane/ Isopropyl Alcohol/ Ammonium Hydroxide | A mixture (e.g., 78:20:2 ratio) optimized for the recovery of amphetamines using solid-phase extraction, demonstrating solvent principles applicable to LLE. norlab.com |

Micro Solid-Phase Extraction (µSPE)

Micro Solid-Phase Extraction (µSPE) techniques represent a significant advancement in sample preparation, offering miniaturization, reduced solvent consumption, and often improved sensitivity. Solid-Phase Microextraction (SPME) is a prominent solvent-free µSPE technique widely applied in the analysis of volatile and semi-volatile compounds, including amphetamine-type stimulants. sigmaaldrich.comresearchgate.net

In SPME, a fused silica (B1680970) fiber coated with a stationary phase is exposed to a sample or its headspace. sigmaaldrich.com Analytes partition from the sample matrix into the fiber coating. After an equilibrium or pre-equilibrium period, the fiber is withdrawn and transferred to the injection port of a gas chromatograph, where the trapped analytes are thermally desorbed for analysis. supelco.com.twrespiratoryresearch.com

For compounds like 3-MPEA, Headspace SPME (HS-SPME) is particularly advantageous as it minimizes matrix effects by exposing the fiber only to the vapor phase above the sample. sigmaaldrich.comnih.gov Key parameters that influence the efficiency of HS-SPME include:

Fiber Coating: The choice of coating depends on the analyte's polarity and volatility. For amines and other volatile polar compounds, polydimethylsiloxane/divinylbenzene (PDMS/DVB) coatings are often effective. sigmaaldrich.comrespiratoryresearch.com Non-polar PDMS coatings are also commonly used for amphetamines. sigmaaldrich.comresearchgate.net

Temperature: Heating the sample increases the vapor pressure of the analyte, promoting its transfer into the headspace and subsequent adsorption by the fiber. sigmaaldrich.com

pH and Salt Addition: As with LLE, making the sample alkaline is crucial for converting 3-MPEA to its volatile free base. The addition of salt (e.g., NaCl, K₂CO₃) increases the ionic strength of the aqueous solution, which can "salt out" the analyte, further increasing its concentration in the headspace. sigmaaldrich.com

Derivatization: Derivatization can be performed directly on the fiber or in the headspace to enhance the volatility and detectability of the analytes. nih.gov

Table 2: Typical HS-SPME Parameters for Amphetamine-Type Stimulants

| Parameter | Condition | Rationale / Notes |

|---|---|---|

| Fiber Coating | 100 µm Polydimethylsiloxane (PDMS) | A common, non-polar phase suitable for a range of semi-volatile compounds. sigmaaldrich.com |

| Extraction Mode | Headspace (HS) | Minimizes matrix interference from complex biological samples like plasma or urine. sigmaaldrich.comnih.gov |

| Sample pH | Alkaline (e.g., using K₂CO₃) | Converts the amine to its more volatile free base form for efficient headspace extraction. sigmaaldrich.com |

| Extraction Temp. | 75 - 80 °C | Increases analyte vapor pressure to facilitate transfer to the headspace. sigmaaldrich.comresearchgate.net |

| Extraction Time | 10 - 40 min | Time required to allow analytes to adsorb onto the fiber; may not reach full equilibrium. researchgate.netnih.gov |

| Derivatization | Ethyl chloroformate or HFBA | Can be added directly to the sample to create more stable and chromatographically suitable derivatives. sigmaaldrich.comnih.gov |

Method Validation for Research Accuracy and Precision

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. demarcheiso17025.comwjarr.com It is a critical requirement for ensuring the quality, reliability, and consistency of analytical data in a research context. unodc.org For quantitative methods designed to measure 3-MPEA, validation is performed by assessing a set of specific performance characteristics, often following guidelines from bodies like the International Council for Harmonisation (ICH). amsbiopharma.comaltabrisagroup.comgmp-compliance.org

The primary validation parameters include:

Specificity/Selectivity: This is the ability of the method to unequivocally measure the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. unodc.orgamsbiopharma.com Specificity is typically demonstrated by analyzing blank matrix samples and spiked samples to show a lack of interfering peaks at the analyte's retention time. nyc.gov

Accuracy: Accuracy expresses the closeness of the mean test result to the true or accepted reference value. altabrisagroup.com It is often evaluated by analyzing samples (e.g., blank matrix) spiked with a known concentration of the analyte. nyc.gov The accuracy is then reported as the percent recovery of the known amount. For forensic toxicology applications, an acceptable accuracy is often within ±20% of the nominal value. aafs.orgoup.com

Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. nyc.gov It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is evaluated at two levels:

Repeatability (Intra-assay precision): The precision over a short interval of time with the same analyst and equipment.

Intermediate Precision (Inter-assay precision): The precision within a single laboratory, but evaluated over different days, by different analysts, or on different equipment. aafs.org For bioanalytical methods, an RSD of ≤20% is often considered acceptable. oup.com

Linearity and Range: Linearity is the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. altabrisagroup.com The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. altabrisagroup.com Linearity is determined by analyzing a series of standards at different concentrations and is typically evaluated by the correlation coefficient (r) or coefficient of determination (r²) of the calibration curve, with a value of ≥0.995 often being the acceptance criterion. altabrisagroup.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ):

LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. oup.comjuniperpublishers.com It is commonly estimated based on a signal-to-noise ratio of 3:1. juniperpublishers.comloesungsfabrik.de

LOQ: The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. oup.comjuniperpublishers.com The LOQ is often established at a signal-to-noise ratio of 10:1 or as the lowest point on the calibration curve that meets accuracy and precision criteria (e.g., ±20% accuracy and ≤20% RSD). juniperpublishers.comsepscience.com

Table 3: Summary of Method Validation Parameters and Typical Acceptance Criteria for Phenethylamine Analysis

| Validation Parameter | Description | Common Acceptance Criteria in Research/Forensic Context |

|---|---|---|

| Specificity | Ability to measure only the target analyte. | No significant interfering peaks at the retention time of the analyte in blank matrix samples. unodc.orgnyc.gov |

| Accuracy | Closeness of measured value to the true value. | Recovery within 80-120% (or ±20%) of the nominal concentration. aafs.orgoup.com |

| Precision | Agreement between repeated measurements. | Relative Standard Deviation (RSD) or Coefficient of Variation (CV) ≤ 20%. oup.com |

| Linearity | Proportional relationship between signal and concentration. | Correlation coefficient (r) ≥ 0.995 or Coefficient of Determination (r²) ≥ 0.99. altabrisagroup.com |

| Range | Concentration interval where the method is valid. | Defined by the lowest (LLOQ) and highest calibration standards. altabrisagroup.com |

| LOD | Lowest detectable concentration. | Signal-to-Noise Ratio (S/N) ≥ 3:1. juniperpublishers.comloesungsfabrik.de |

| LOQ | Lowest quantifiable concentration with acceptable accuracy/precision. | S/N ≥ 10:1; must meet accuracy and precision criteria (e.g., ±20%). juniperpublishers.com |

In Vitro Research Models and Methodologies

Synaptosomal Preparations for Neurotransmitter Release and Uptake Assays

Synaptosomes, which are isolated and resealed nerve terminals, serve as a valuable ex vivo model for studying the direct effects of compounds on neurotransmitter transporters. nih.gov This preparation allows for the measurement of both the inhibition of neurotransmitter reuptake and the promotion of neurotransmitter release (efflux). nih.govnih.gov

Methodologies involving synaptosomes typically use radiolabeled monoamines (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) or non-radiolabeled substrates detected via high-performance liquid chromatography (HPLC). nih.gov In uptake inhibition assays, synaptosomes are incubated with the test compound (like 3-MPEA) before the addition of the radiolabeled neurotransmitter. The amount of radioactivity accumulated inside the synaptosomes is then measured to determine the compound's inhibitory potency, often expressed as an IC₅₀ value. nih.gov For release assays, synaptosomes are first loaded with a neurotransmitter, and the ability of the test compound to induce its release into the surrounding buffer is quantified. nih.gov

Studies on structurally related phenethylamines demonstrate that this model is effective for determining a compound's potency and selectivity for the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). nih.govnih.gov While specific data for 3-MPEA using synaptosomal preparations is not detailed in the provided results, this methodology is a standard approach for characterizing such psychoactive compounds. nih.govnih.gov

Enzymatic Activity Assays (e.g., MAO, PNMT)

To determine if a compound is metabolized by or inhibits key enzymes in monoamine pathways, enzymatic activity assays are employed. For a phenethylamine (B48288) like 3-MPEA, the most relevant enzymes are Monoamine Oxidase (MAO) and Phenylethanolamine N-methyltransferase (PNMT). wikipedia.org

Monoamine Oxidase (MAO) Assays: MAO-A and MAO-B are responsible for the degradation of monoamine neurotransmitters. wikipedia.org Assays to determine a compound's interaction with MAO can measure the inhibition of the enzyme's activity. This is often done using a fluorescent or radiometric substrate that, when metabolized by MAO, produces a detectable signal. A reduction in signal in the presence of the test compound indicates inhibition. High concentrations of catecholamines can also be caused by deficiencies in MAO-A. wikipedia.org

Phenylethanolamine N-methyltransferase (PNMT) Assays: PNMT is the enzyme that converts norepinephrine to epinephrine (B1671497). nih.gov Assays for PNMT inhibition are important for phenethylamine-like structures to rule out effects on the catecholamine biosynthesis pathway. wikipedia.org These assays can be conducted with purified enzyme or in cell-based systems (e.g., HEK293T cells overexpressing human PNMT) by providing the substrate (norepinephrine) and measuring the formation of the product (epinephrine), often via HPLC or mass spectrometry. nih.gov The IC₅₀ value can then be determined to quantify inhibitory potency. nih.gov

Receptorome Screening Platforms

Modern drug discovery often utilizes receptorome screening to rapidly assess the selectivity of a compound. These platforms consist of a broad panel of dozens or even hundreds of known receptors, transporters, and ion channels. By testing a compound like 3-MPEA against this panel, researchers can identify its primary biological targets and, just as importantly, identify any "off-target" interactions that could lead to unexpected effects. This target-agnostic approach provides a comprehensive view of a compound's binding profile and helps validate its primary mechanism of action, such as identifying TAAR1 agonism as the key activity for novel antipsychotic candidates. nih.gov

Preclinical Behavioral and Neurochemical Research on Phenethylamine Analogues

Reinforcing Effects and Self-Administration Paradigms in Animal Models

The reinforcing properties of a substance, or its ability to support drug-seeking and drug-taking behaviors, are critical indicators of its abuse potential. These effects are commonly evaluated in animal models using paradigms such as self-administration and conditioned place preference (CPP). In a typical self-administration study, an animal learns to perform an operant task, like pressing a lever, to receive a dose of the drug. frontiersin.org

Studies have shown that phenethylamine (B48288) analogues can have robust reinforcing effects. For example, β-phenethylamine (β-PEA) has been shown to significantly enhance self-administration in rats under both fixed ratio and progressive ratio schedules of reinforcement. researchgate.net Similarly, 3-fluoromethamphetamine (3-FMA), a derivative of methamphetamine, demonstrates potent reinforcing properties, with rats readily self-administering the compound. researchgate.net Methamphetamine itself is readily self-administered by rats, indicating its strong reinforcing effects. nih.govnih.gov

The reinforcing effects of these compounds are closely linked to their ability to increase dopamine (B1211576) in the brain's reward pathways. The CPP paradigm, which assesses the rewarding effects of a drug by measuring an animal's preference for an environment previously paired with the substance, has also been used to demonstrate the rewarding properties of phenethylamine analogues like β-PEA and 3-FMA. researchgate.net A priming injection of a related psychostimulant, such as methamphetamine or cocaine, can reinstate seeking-behavior for 3-FMA after a period of extinction, further highlighting the compound's reinforcing potential and its overlap with the mechanisms of other established drugs of abuse. researchgate.net

| Compound/Analogue | Animal Model | Paradigm | Key Finding | Citation(s) |

| β-phenethylamine (β-PEA) | Rats, Mice | Self-Administration, CPP | Enhanced self-administration and increased place preference. | researchgate.net |

| 3-fluoromethamphetamine (3-FMA) | Rats, Mice | Self-Administration, CPP | Showed significant drug-taking behavior and place preference. | researchgate.net |

| Methamphetamine | Rats | Self-Administration, CPP | Readily acquired self-administration and place preference. | nih.govnih.gov |

Neurochemical Profiling in Brain Regions (e.g., Dopamine and Norepinephrine (B1679862) Levels)

The behavioral effects of phenethylamine analogues are driven by their interaction with monoamine neurotransmitter systems in the brain, primarily those involving dopamine (DA) and norepinephrine (NE). frontiersin.orgfrontiersin.org These compounds typically act as releasing agents and/or reuptake inhibitors at the dopamine transporter (DAT) and the norepinephrine transporter (NET).

Research on β-Methylphenethylamine (BMPEA) and its analogue N-methyl-2-phenylpropan-1-amine (MPPA) in rat brain synaptosomes shows that they are substrate-type releasing agents at both DATs and NETs. nih.govresearchgate.net However, they are at least 10-fold less potent than amphetamine at these transporters. nih.govresearchgate.net A key finding is that the releasing actions of BMPEA and MPPA are more potent at NETs than at DATs. nih.govresearchgate.net This preferential activity at the norepinephrine transporter may explain the dissociation between BMPEA's strong cardiovascular effects and its weak locomotor stimulant effects. In contrast, amphetamine and methamphetamine are potent releasing agents at both DAT and NET, contributing to their powerful central stimulant properties. nih.govresearchgate.net The analogue N,N-dimethyl-2-phenylpropan-1-amine (DMPPA) was found to be a weak substrate active only at NETs. nih.govresearchgate.net

The modulation of these catecholamine systems in brain regions like the prefrontal cortex and hippocampus is crucial for their effects on behavior and cognition. nih.govnih.gov The main sources of dopamine and norepinephrine in the brain are the ventral tegmental area (VTA) and the locus coeruleus (LC), respectively, which project widely throughout the brain. frontiersin.orgfrontiersin.org

| Compound | Transporter Target | Potency Compared to Amphetamine | Primary Action | Citation(s) |

| Amphetamine | DAT, NET | High | Potent releasing agent at both | nih.govresearchgate.net |

| Methamphetamine | DAT, NET | High | Potent releasing agent at both | nih.govresearchgate.net |

| β-Methylphenethylamine (BMPEA) | NET > DAT | ≥10-fold less potent | Releasing agent, more potent at NET | nih.govresearchgate.net |

| N-methyl-2-phenylpropan-1-amine (MPPA) | NET > DAT | ≥10-fold less potent | Releasing agent, more potent at NET | nih.govresearchgate.net |

| N,N-dimethyl-2-phenylpropan-1-amine (DMPPA) | NET | Weak | Weak substrate at NET only | nih.govresearchgate.net |

Modulation of Cognitive Functions (e.g., vigilance, attention) in Animal Models

Certain phenethylamine analogues, particularly those used clinically like methylphenidate and amphetamine, are known to enhance cognitive functions. wikipedia.org In animal models, these effects are often studied using tasks that assess attention, executive function, and memory. nih.govresearchgate.net Low, clinically-relevant doses of psychostimulants can improve performance on tasks dependent on the prefrontal cortex (PFC) in both normal animals and animal models of attentional deficits. nih.gov